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Cat. No.: B3028586 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction to IR 754 Carboxylic Acid
IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the heptamethine

cyanine class. Its chemical structure features a carboxylic acid group, which enables covalent

conjugation to various biomolecules and nanoparticles. The dye's absorption and emission

properties in the NIR window (typically 650-900 nm) make it an ideal candidate for in vivo

imaging applications. This spectral range benefits from reduced light scattering and minimal

autofluorescence from biological tissues, allowing for deeper tissue penetration and a higher

signal-to-noise ratio.[1][2]

The versatility of IR 754 Carboxylic Acid extends to the development of multimodal imaging

probes. By combining its fluorescent properties with other imaging modalities, such as

photoacoustic (PA) imaging or radionuclide-based techniques (PET/SPECT), researchers can

obtain complementary information for a more comprehensive understanding of biological

processes.[3][4] For instance, fluorescence imaging offers high sensitivity, while PA imaging

can provide higher spatial resolution at greater depths.[3][5]

These application notes provide an overview of the properties of IR 754 Carboxylic Acid and

detailed protocols for its use in creating and characterizing multimodal imaging probes for

preclinical research.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b3028586?utm_src=pdf-interest
https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8204086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3334312/
https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33331765/
https://pdfs.semanticscholar.org/f620/bcf89e75200223fd4305675eba0bb42e32e7.pdf?skipShowableCheck=true
https://pubmed.ncbi.nlm.nih.gov/33331765/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1077937/full
https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical and Photophysical Properties
Quantitative data for IR 754 Carboxylic Acid is not extensively published. The following table

summarizes its known properties and includes data from structurally similar heptamethine

cyanine dyes for reference.

Property Value Reference

Chemical Formula C₃₀H₃₃IN₂O₂ [6][7]

Molecular Weight 580.51 g/mol [7]

Appearance
Green to dark green

powder/crystal
[8][9]

Purity (HPLC) >80.0% [8]

Absorption Maximum (λmax) 745 - 750 nm (in methanol) [8]

Solubility
Soluble in organic solvents

(e.g., DMSO, DMF)
[10]

Storage
4°C, sealed, protected from

light and moisture
[7]

Experimental Protocols
Conjugation of IR 754 Carboxylic Acid to Antibodies
This protocol describes the covalent conjugation of IR 754 Carboxylic Acid to primary amine

groups on an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysuccinimide (NHS) chemistry.[11]

Materials:

IR 754 Carboxylic Acid

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4, amine-free)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://immunomart.com/product/ir-754-carboxylic-acid/
https://www.chemscene.com/product/2311980-68-2.html
https://www.chemscene.com/product/2311980-68-2.html
https://www.tcichemicals.com/IE/en/p/C3693
https://starshinechemical.com/isomer/ir-754-carboxylic-acid/
https://www.tcichemicals.com/IE/en/p/C3693
https://www.tcichemicals.com/IE/en/p/C3693
https://www.mdpi.com/2227-9040/11/1/47
https://www.chemscene.com/product/2311980-68-2.html
https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4684571/
https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NHS (N-hydroxysuccinimide) or Sulfo-NHS

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reaction Buffer (e.g., 0.1 M MES buffer, pH 6.0)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Spectrophotometer

Procedure:

Antibody Preparation:

Purify the antibody to remove any amine-containing buffers or stabilizers.

Adjust the antibody concentration to 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH

7.4).

Activation of IR 754 Carboxylic Acid:

Dissolve IR 754 Carboxylic Acid in a minimal amount of anhydrous DMF or DMSO to

create a stock solution (e.g., 10 mg/mL).

In a separate tube, prepare a fresh solution of EDC and NHS in reaction buffer (e.g., 10

mg/mL each).

Add a 5-10 fold molar excess of the EDC/NHS solution to the IR 754 Carboxylic Acid
solution.

Incubate the mixture for 15-30 minutes at room temperature in the dark to form the NHS

ester.

Conjugation Reaction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the activated IR 754 Carboxylic Acid solution to the antibody solution. The molar

ratio of dye to antibody should be optimized, but a starting point of 5:1 to 10:1 is

recommended.

Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle

stirring.

Quenching the Reaction:

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to

quench any unreacted NHS-ester.

Incubate for 15 minutes at room temperature.

Purification of the Conjugate:

Remove unconjugated dye and byproducts by size-exclusion chromatography or dialysis.

Collect the fractions containing the labeled antibody.

Workflow for Antibody Conjugation:

IR 754 Carboxylic Acid

Conjugation Reaction

1.

EDC/NHS in Reaction Buffer
1.

Activated IR 754 NHS Ester Purified Antibody
2.

Quenching
3.

Purification (SEC/Dialysis)
4.

Purified Antibody-IR754 Conjugate
5.

Click to download full resolution via product page

Caption: Workflow for the conjugation of IR 754 Carboxylic Acid to an antibody.

Characterization of the Antibody-Dye Conjugate
Determination of Dye-to-Protein Ratio (D/P):[12]
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Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption

maximum of IR 754 (A₇₅₀).

Calculate the protein concentration using the following formula, correcting for the dye's

absorbance at 280 nm:

Protein Conc. (M) = [A₂₈₀ - (A₇₅₀ x CF)] / ε_protein

Where CF is the correction factor (A₂₈₀ of the free dye / A₇₅₀ of the free dye) and ε_protein

is the molar extinction coefficient of the antibody at 280 nm.

Calculate the dye concentration:

Dye Conc. (M) = A₇₅₀ / ε_dye

Where ε_dye is the molar extinction coefficient of IR 754 Carboxylic Acid at its λmax.

Calculate the D/P ratio:

D/P = Dye Conc. (M) / Protein Conc. (M)

Preparation of IR 754-Labeled Nanoparticles
This protocol describes the encapsulation of IR 754 Carboxylic Acid into polymeric

nanoparticles (e.g., PLGA) for multimodal imaging.[13]

Materials:

IR 754 Carboxylic Acid

PLGA (Poly(lactic-co-glycolic acid))

Dichloromethane (DCM)

Polyvinyl alcohol (PVA) solution (e.g., 5% w/v in water)

Magnetic stirrer and probe sonicator

Centrifuge
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Procedure:

Organic Phase Preparation:

Dissolve a defined amount of PLGA and IR 754 Carboxylic Acid in DCM.

Emulsification:

Add the organic phase to the aqueous PVA solution while stirring vigorously.

Emulsify the mixture using a probe sonicator on ice to form an oil-in-water emulsion.

Solvent Evaporation:

Continue stirring the emulsion at room temperature for several hours to allow the DCM to

evaporate, leading to the formation of solid nanoparticles.

Purification:

Collect the nanoparticles by centrifugation.

Wash the nanoparticles several times with deionized water to remove excess PVA and

free dye.

Resuspension and Storage:

Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

In Vitro and In Vivo Multimodal Imaging
This protocol outlines a general procedure for evaluating the multimodal imaging capabilities of

an IR 754-based probe.

Cell Culture and In Vitro Imaging:

Culture a relevant cancer cell line (e.g., expressing the target for an antibody conjugate).

Incubate the cells with the IR 754-labeled probe at various concentrations and for different

time points.
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Wash the cells to remove unbound probe.

Image the cells using a fluorescence microscope with appropriate NIR filters.

For photoacoustic imaging, image the cell pellet using a photoacoustic imaging system.

In Vivo Animal Imaging:[3]

Induce tumors in immunocompromised mice by subcutaneous injection of cancer cells.

Once tumors reach a suitable size, intravenously inject the IR 754-labeled probe.

At various time points post-injection, perform whole-body fluorescence and photoacoustic

imaging of the mice.

For fluorescence imaging, use an in vivo imaging system with appropriate excitation and

emission filters.

For photoacoustic imaging, use a system with a tunable laser to acquire images at the

absorption maximum of the probe and at a control wavelength.

After the final imaging time point, euthanize the mice and excise the tumor and major organs

for ex vivo imaging to confirm probe biodistribution.

Experimental Workflow for Multimodal Imaging:
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IR 754-based Multimodal Probe

In Vitro Studies (Cell Culture)

In Vivo Studies (Tumor Model)

Fluorescence Microscopy Photoacoustic Imaging (Cell Pellet)

Whole-Body Fluorescence Imaging Whole-Body Photoacoustic Imaging

Data Analysis and Correlation

Ex Vivo Organ Imaging

Click to download full resolution via product page

Caption: General workflow for in vitro and in vivo multimodal imaging.

Signaling Pathways and Logical Relationships
The principle of multimodal imaging with an IR 754-based probe relies on the distinct physical

principles of fluorescence and photoacoustics.

Excitation Light (Laser) IR 754 Probe in Tissue

Fluorescence Emission (NIR Light)

Thermoelastic Expansion -> Ultrasound Waves

Fluorescence Detector

Ultrasound Transducer

Fluorescence Image

Photoacoustic Image
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Caption: Principle of fluorescence and photoacoustic multimodal imaging.

Troubleshooting
Issue Possible Cause Solution

Low D/P ratio
Inefficient activation of the dye;

low reactivity of the antibody.

Increase the molar excess of

EDC/NHS; ensure the antibody

buffer is amine-free and at the

optimal pH; increase reaction

time.

Probe aggregation

High D/P ratio leading to

hydrophobicity; improper

storage.

Optimize the D/P ratio; add

stabilizing agents (e.g., PEG);

store at 4°C and avoid

freezing.

Weak in vivo signal
Poor probe stability; rapid

clearance; insufficient dose.

Encapsulate the probe in

nanoparticles to improve

stability; increase the injected

dose; optimize the imaging

time point.

High background signal
Incomplete removal of free

dye; non-specific binding.

Improve the purification

method; include a blocking

step in in vitro assays; use a

targeted probe for in vivo

imaging.

Conclusion
IR 754 Carboxylic Acid is a valuable tool for the development of multimodal imaging probes.

Its NIR fluorescence properties, combined with the ability to be conjugated to a variety of

targeting moieties and nanoparticles, enable its use in sophisticated imaging strategies. The

protocols provided here offer a starting point for researchers to design and validate their own IR

754-based probes for advanced preclinical research in oncology and other fields. Further

optimization of conjugation and imaging parameters will be necessary for specific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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